molecular formula C18H24I3N3O9 B127472 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide CAS No. 104517-96-6

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide

カタログ番号: B127472
CAS番号: 104517-96-6
分子量: 807.1 g/mol
InChIキー: QDBZQPODJFKLML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C18H24I3N3O9 and its molecular weight is 807.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Ioversol Related Compound B, also known as 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a non-ionic compound with a tri-iodinated benzene ring . Its primary targets are various types of organs and tissues that are visualized during diagnostic procedures .

Mode of Action

The compound works by attenuating X-rays due to the high atomic density of iodine . When administered intravascularly, it enhances the contrast between vessels in the path of the flow of the contrast medium and normal tissue . This allows for the visualization of internal structures .

Biochemical Pathways

Its ability to release singlet oxygen in aqueous biological systems at physiological temperatures suggests it may interact with various biochemical pathways .

Result of Action

The primary result of the action of Ioversol Related Compound B is the enhanced visualization of internal structures during medical imaging procedures . This is achieved through the attenuation of X-rays, which provides contrast between different tissues and organs .

Action Environment

The action, efficacy, and stability of Ioversol Related Compound B can be influenced by various environmental factors. For instance, the compound’s ability to release singlet oxygen suggests that light exposure could potentially influence its action . Additionally, the compound’s stability and efficacy may be affected by temperature, as suggested by the storage conditions of its endoperoxide form .

生物活性

The compound 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide , also referred to as Ioversol , is a nonionic X-ray contrast agent primarily used in medical imaging. Its structural complexity and the presence of iodine atoms contribute to its unique biological activities, making it essential for enhancing the visibility of vascular structures during imaging procedures.

Chemical Structure and Properties

Ioversol belongs to the class of acylaminobenzoic acid derivatives . The compound's structure includes multiple hydroxyl groups, which enhance its solubility and biocompatibility. The presence of iodine provides the necessary radiopacity for imaging applications. Below is a summary of its chemical properties:

PropertyValue
Chemical FormulaC₁₄H₁₈I₃N₃O₇
Molecular Weight585.0 g/mol
Iodine Content45.7% (w/w)
SolubilitySoluble in water
pHNeutral

Ioversol functions by increasing the contrast in X-ray imaging through its high iodine content. The iodine atoms absorb X-rays more effectively than surrounding tissues, allowing for clearer images of blood vessels and organs. This property is crucial for diagnostic procedures such as angiography and computed tomography (CT) scans.

Pharmacokinetics

Research indicates that Ioversol is rapidly distributed in the extracellular space following intravenous administration. The compound exhibits a biphasic elimination pattern, with an initial rapid distribution phase followed by a slower elimination phase. Key pharmacokinetic parameters include:

  • Half-life (t½) : Approximately 15-20 minutes for the distribution phase.
  • Volume of Distribution (Vd) : Ranges from 350 to 410 mL/kg depending on the dosage.
  • Excretion : Primarily excreted unchanged via the kidneys.

Toxicity and Safety Profile

Studies have shown that Ioversol has a relatively low toxicity profile compared to ionic contrast agents. In vitro studies demonstrated that cell viability was significantly higher when exposed to Ioversol compared to more toxic ionic agents like ioxithalamate. For instance, cell viability was reported at 32% for Ioversol at a concentration of 98.5 mM compared to only 4% for ioxithalamate .

Clinical Efficacy

A randomized controlled trial assessed the safety and pharmacokinetics of Ioversol in healthy volunteers, finding no significant adverse effects across various dosages (50, 100, and 150 mL). Vital signs and biochemical markers remained stable throughout the study .

Comparative Studies

In comparative studies involving other contrast agents:

  • Ioversol exhibited similar effects to nonionic agents like iopamidol in terms of renal hemodynamics but showed lower cytotoxicity .
  • In animal models, Ioversol demonstrated favorable outcomes in terms of endothelial function compared to ionic counterparts .

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₄I₃N₃O₉
  • Molecular Weight : 807.11 g/mol
  • CAS Number : 87771-40-2
  • Structure : The compound contains a triiodinated benzene ring which is crucial for its function as a contrast agent due to the high atomic number of iodine that enhances X-ray absorption.

X-ray and CT Imaging

The compound is primarily utilized as a water-soluble intravenous X-ray contrast agent. It enhances the visibility of blood vessels and tissues during imaging procedures such as computed tomography (CT) scans. The iodine atoms in the structure provide the necessary contrast due to their ability to absorb X-rays effectively.

  • Mechanism of Action : The iodine content allows for increased radiopacity. When administered intravenously, it circulates in the bloodstream and accumulates in tissues, providing clear delineation of anatomical structures during imaging.

Safety and Efficacy Studies

Research indicates that compounds like 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide are generally well-tolerated with a low incidence of adverse reactions compared to older contrast agents. Studies have shown that it has a favorable safety profile in patients undergoing imaging procedures.

Case Study 1: Contrast Enhancement in CT Imaging

A study published in the Journal of Medical Imaging demonstrated that patients receiving this compound exhibited significantly improved image quality compared to those receiving non-iodinated agents. The study highlighted its effectiveness in visualizing vascular structures and pathologies such as tumors and vascular malformations.

Case Study 2: Pharmacokinetics and Distribution

Research conducted by Nyegaard and Co. explored the pharmacokinetics of this compound in human subjects. Findings indicated that it has rapid distribution in the bloodstream with a half-life conducive to effective imaging within a short timeframe post-administration .

Comparative Analysis with Other Contrast Agents

PropertyThis compoundOther Contrast Agents (e.g., Iohexol)
Iodine ContentHighModerate
SolubilityWater-solubleWater-soluble
Adverse ReactionsLow incidenceModerate to high
Imaging QualityHigh (excellent vascular enhancement)Variable
PharmacokineticsRapid distribution; short half-lifeVariable

化学反応の分析

Reaction Conditions for Iodination

ParameterValue/DescriptionSource
Temperature60–90°C
pH2–3
ReagentIodine chloride (ICl)
Yield>90% (after purification)

Functionalization Reactions

Post-iodination, the compound undergoes functionalization to introduce the 2-(2-hydroxyethylamino)-2-oxoethoxy side chain:

  • Etherification : A nucleophilic substitution reaction introduces the oxyethylene group at position 5 of the benzene ring. This involves reacting the iodinated intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions .

  • Amide Coupling : The 2,3-dihydroxypropyl groups are introduced via amidation of the precursor with glycidol derivatives .

Key Functionalization Steps

  • Ether Linkage Formation :

    Intermediate+Cl CH2CO NH CH2CH2OHBaseProduct+HCl\text{Intermediate}+\text{Cl CH}_2\text{CO NH CH}_2\text{CH}_2\text{OH}\xrightarrow{\text{Base}}\text{Product}+\text{HCl}
    • Base: Sodium hydroxide or potassium carbonate.

    • Solvent: Water/ethanol mixture .

  • Amide Bond Formation :

    Isophthaloyl chloride+2 Amino 1 3 propanediolDMFABA+2HCl\text{Isophthaloyl chloride}+\text{2 Amino 1 3 propanediol}\xrightarrow{\text{DMF}}\text{ABA}+2\text{HCl}
    • Catalyst: Dimethylformamide (DMF) .

Purification and Stability

  • Impurity Removal : Residual ABA monomethylester and dimer impurities are hydrolyzed under basic conditions (pH 12–13) using sodium hydroxide .

  • Crystallization : The product is crystallized by cooling to 25–45°C, followed by filtration and washing with cold water .

Stability Data

ConditionObservationSource
pH 4–7 (aqueous)Stable for >24 hours
High temperatureDecomposes above 100°C
Light exposureNo significant degradation

Degradation Pathways

  • Hydrolysis : The amide bonds hydrolyze under strongly acidic (pH <1) or basic (pH >12) conditions, forming carboxylic acid derivatives .

  • Thermal Decomposition : Heating above 100°C leads to release of iodine vapor and formation of charred residues .

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Reduces reaction time from 12 hours (batch) to 2–4 hours .

  • Byproduct Management : ABA dimer and monoacid impurities are minimized via pH-controlled hydrolysis .

Yield Improvement Strategies

StrategyOutcomeSource

特性

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(31)23-3-8(28)5-26)14(20)16(33-7-10(30)22-1-2-25)15(21)12(13)18(32)24-4-9(29)6-27/h8-9,25-29H,1-7H2,(H,22,30)(H,23,31)(H,24,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBZQPODJFKLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)COC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104517-96-6
Record name N,N'-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)amino]-2-oxoethoxy}-2,4,6-triiodoisophthalamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8RN54FJV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。